molecular formula C12H16BrClN2 B2653232 1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride CAS No. 2253632-21-0

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride

Cat. No. B2653232
CAS RN: 2253632-21-0
M. Wt: 303.63
InChI Key: SEQNCFYILUDKFK-UHFFFAOYSA-N
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Description

The compound “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to possess various biological activities and have been found in many important synthetic drug molecules .


Chemical Reactions Analysis

Again, the specific chemical reactions involving “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” would depend on its specific molecular structure. Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” would depend on its specific molecular structure. For example, a related compound, “5-bromo-1H-indol-3-yl)acetic acid”, has a melting point of 141-148 ºC .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • The study by Sanchez & Parcell (1990) discusses amine-induced rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones, proposing a pseudo-Favorskii mechanism for producing rearranged amides. These amides can then be reduced to β-substituted tryptamines or hydrolyzed to substituted indole-3-acetic acids, highlighting the versatility of similar compounds in synthetic organic chemistry (J. P. Sanchez & R. Parcell, 1990).

Antimicrobial and Cytotoxic Activities

  • Noolvi et al. (2014) synthesized a series of novel azetidine-2-one derivatives of 1H-benzimidazole, including compounds prepared via modifications of 1H-benzimidazol-2-amines, showing good antibacterial activity and cytotoxic properties in vitro. This indicates the potential for derivatives of indole-based compounds to contribute to the development of new antimicrobial and anticancer agents (M. Noolvi et al., 2014).

Organic Chemistry and Catalysis

  • Masters et al. (2011) explored o-Bromo(propa-1,2-dien-1-yl)arenes as substrates for domino reactions under Pd catalysis in the presence of secondary amines to form enamines. This research demonstrates the application of bromo-indole derivatives in complex organic synthesis and catalysis, potentially applicable to the synthesis of pharmacologically relevant compounds (Kye-Simeon Masters, M. Wallesch & S. Bräse, 2011).

Corrosion Inhibition

  • Vikneshvaran & Velmathi (2017) studied Schiff bases derived from L-Tryptophan for the prevention of corrosion on stainless steel surfaces in acidic environments. Their findings indicate that indole-derived compounds can effectively inhibit corrosion, suggesting that similar bromo-indole compounds could be explored for corrosion inhibition applications (S. Vikneshvaran & S. Velmathi, 2017).

Mechanism of Action

The mechanism of action of “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” would depend on its specific biological activity. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Safety and Hazards

The safety and hazards associated with “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” would depend on its specific properties. A related compound, “2-(5-Bromo-1H-indol-3-yl)acetic acid”, has been classified with the signal word “Warning” and hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride”, as an indole derivative, could potentially be a subject of future research in drug discovery and development.

properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2.ClH/c1-12(2,14)6-8-7-15-11-4-3-9(13)5-10(8)11;/h3-5,7,15H,6,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQNCFYILUDKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CNC2=C1C=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride

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